3-Bromo-4,5-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

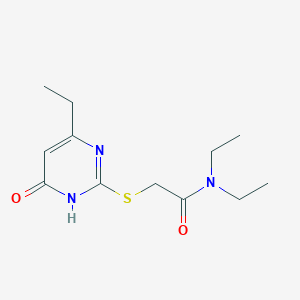

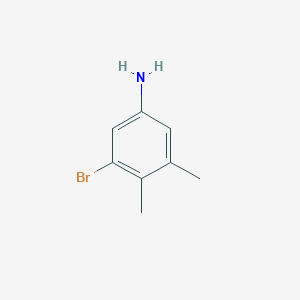

3-Bromo-4,5-dimethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoroacetic anhydride in dichloromethane at 0 degrees Celsius for 0.5 hours, followed by the addition of bromine in dichloromethane at 0 degrees Celsius for 0.0833333 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 200.08 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

Epigenetic Regulation and Gene Transcription

Histone–lysine acetylation is a crucial chromatin post-translational modification involved in the epigenetic regulation of gene transcription. Bromodomains, which bind acetylated lysines, act as readers of the histone-acetylation code. The discovery of competitive inhibitors for this interaction, which have antiproliferative and anti-inflammatory properties, is of great importance. The 3,5-dimethylisoxazole moiety, related to 3-Bromo-4,5-dimethylaniline, has been identified as a novel acetyl-lysine bioisostere. This compound displaces acetylated histone-mimicking peptides from bromodomains, providing a promising lead for the development of selective probes for the bromodomain and extra-terminal (BET) family and CREBBP bromodomains (Hewings et al., 2011).

Synthesis of Aromatic Organic Intermediates

Dimethyl-4-bromoiodobenzenes, which can be derived from compounds similar to this compound, are used as aromatic organic intermediates in many fields. The synthesis process involves reactions with iodine in ethyl acetate and subsequent reactions to obtain 3,5-dimethyl-4-bromoiodobenzene. These intermediates have applications in the synthesis of other complex molecules, demonstrating the chemical versatility and utility of derivatives of this compound in organic synthesis (Li Yu, 2008).

Electrochemical Studies and Organic Reactions

The electrochemical oxidation of compounds similar to this compound, such as 4-bromo-2,6-dimethylaniline, in aqueous sulphuric acid solutions has been explored. These studies provide insights into the anodic decomposition pathways of substituted p-bromoanilines, which are significant for understanding the electrochemical behavior of these compounds. Such research can lead to applications in electroorganic synthesis, environmental degradation of aromatic pollutants, and the development of electrochemical sensors (Arias, Brillas, & Costa, 1990).

Understanding Molecular Toxicity and Cellular Response

Studies on the generation of reactive oxygen species (ROS) by hydroxylated metabolites of 3,5-dimethylaniline, a compound structurally related to this compound, have shed light on the molecular mechanisms that could lead to cellular toxicity and carcinogenesis. These findings are crucial for understanding the potential health risks associated with exposure to aromatic amines and developing strategies to mitigate these risks (Chao et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4,5-dimethylaniline is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

The compound’s interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase suggests it may influence pathways involving this enzyme .

Pharmacokinetics

A related compound, 4-bromo-3,5-dimethylaniline, is reported to have high gastrointestinal absorption and is predicted to be bbb permeant . It is also reported to be a CYP1A2 inhibitor .

Result of Action

For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a component of Polysiphonia morrowii, has been shown to have anti-inflammatory properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Adequate ventilation is necessary, and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

It is known that aniline derivatives can undergo metabolic N-hydroxylation of their amino groups . This suggests that 3-Bromo-4,5-dimethylaniline may interact with enzymes involved in N-hydroxylation reactions.

Cellular Effects

Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . This suggests that this compound may have similar effects on cells.

Molecular Mechanism

It is known that aniline derivatives can undergo N-hydroxylation, a metabolic activation reaction . This suggests that this compound may exert its effects through similar metabolic pathways.

Temporal Effects in Laboratory Settings

It is known that aniline derivatives can undergo metabolic activation, suggesting that the effects of this compound may change over time as it is metabolized .

Dosage Effects in Animal Models

It is known that aniline and its dimethyl derivatives can cause haematotoxicity , suggesting that high doses of this compound may have toxic effects.

Metabolic Pathways

This compound is likely to be involved in the metabolic pathway of N-hydroxylation, a common metabolic activation reaction for aniline derivatives .

Transport and Distribution

It is known that aniline derivatives can undergo metabolic activation, suggesting that this compound may be transported and distributed in a similar manner .

Subcellular Localization

Given its potential for metabolic activation, it may be localized in areas of the cell where metabolic reactions occur .

Properties

IUPAC Name |

3-bromo-4,5-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBYBGRURGCYRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)

![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)

![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)

![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)

![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)